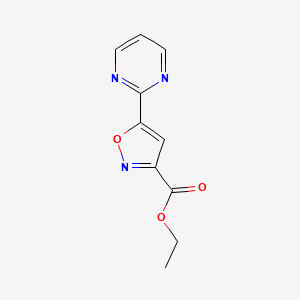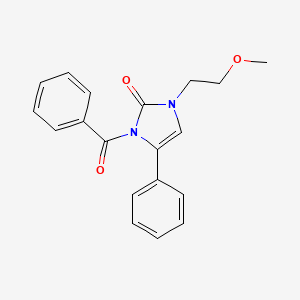
5-Chloro-3-methylthiophene-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methylthiophene-2-carboxylicacid is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chloro-3-methylthiophene-2-carboxylicacid can be synthesized starting from 2-chlorothiophene. The process involves a Friedel-Crafts acylation reaction with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene. This intermediate is then subjected to liquid alkali hydrolysis to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of methyl 5-chloro-thiophene-2-carboxylic acid typically follows similar routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-methylthiophene-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-3-methylthiophene-2-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-chloro-thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: A closely related compound with similar chemical properties and applications.
2,5-Dichlorothiophene-3-carboxylic acid:
3-Methyl-2-thiophenecarboxylic acid: A methyl-substituted thiophene derivative used in various chemical reactions.
Uniqueness
5-Chloro-3-methylthiophene-2-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a methyl ester and a chlorine substituent on the thiophene ring makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H5ClO2S |
|---|---|
Peso molecular |
176.62 g/mol |
Nombre IUPAC |
5-chloro-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) |
Clave InChI |
NELGVVDDIWKCLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(3,5-Difluorophenyl)methoxy]-3-nitropyridine](/img/structure/B8626243.png)









